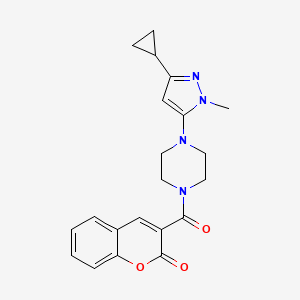

3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one

説明

The compound 3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule combining a coumarin (chromen-2-one) core, a piperazine linker, and a substituted pyrazole moiety. Its structural complexity arises from the strategic placement of the cyclopropyl and methyl groups on the pyrazole ring, which may enhance steric and electronic properties compared to simpler analogs.

特性

IUPAC Name |

3-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-23-19(13-17(22-23)14-6-7-14)24-8-10-25(11-9-24)20(26)16-12-15-4-2-3-5-18(15)28-21(16)27/h2-5,12-14H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDXLSVJGGHDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form the chromen-2-one structure.

Introduction of the Piperazine Ring: The chromen-2-one intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-carbonyl linkage.

Attachment of the Pyrazolyl Group: The final step involves the reaction of the piperazine intermediate with 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, again using a coupling agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The chromen-2-one core can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction of the carbonyl group in the piperazine-carbonyl linkage can yield alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.

作用機序

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

類似化合物との比較

Comparison with Structural Analogs

The following sections compare the target compound with structurally related derivatives, focusing on synthesis, substituent effects, and biological activity.

Core Modifications: Coumarin Derivatives

a) 3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives (6a–e)

- Structural Features : The coumarin core is retained, but the pyrazole moiety is replaced with sulfonyl groups on the piperazine ring.

- Synthesis : These derivatives are synthesized via reaction of 3-(piperazine-1-carbonyl)-2H-chromen-2-one with sulfonyl chlorides in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA), yielding 75–81% .

b) 3-(4-Benzo[1,3]dioxol-5-yl-piperazine-1-carbonyl)-chromen-2-one

- Structural Features : A benzodioxol substituent replaces the pyrazole ring on the piperazine linker.

- Key Differences: The benzodioxol group introduces electron-rich aromaticity, which may improve π-π stacking interactions in biological targets.

Piperazine Linker Variations

a) 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

- Structural Features: A phenylpiperazine group linked to a chloroethanone moiety.

- Biological Relevance : Piperazine derivatives are widely recognized for antifungal, antibacterial, and antipsychotic activities. The phenyl group enhances lipophilicity, a feature shared with the cyclopropyl-pyrazole substituent in the target compound .

b) Chromenone-Pyrazolo[3,4-d]pyrimidin Hybrids (Example 76, )

- Structural Features: A pyrazolo[3,4-d]pyrimidin group replaces the pyrazole, with additional fluorophenyl and morpholinomethyl-thiophene substituents.

- Physical Properties : Melting points range from 252–255°C, and molecular masses (e.g., 531.3 Da) are higher than the target compound due to the pyrimidin core .

Pyrazole Substituent Effects

a) 3(5)-(2-Hydroxyaryl)-5(3)-Substituted Pyrazoles ()

- Structural Features : Pyrazole rings with polyfluoroalkyl, aryl, or heteroaryl substituents at C-2 of the chromone.

- Synthesis: Prepared via hydrazine hydrate in refluxing ethanol or glacial acetic acid, yielding 59–83%.

- Biological Activity : Demonstrated moderate antifungal and antimicrobial activity, suggesting that the target compound’s cyclopropyl group may similarly contribute to bioactivity .

b) 4-(Benzo[d]thiazol-2-yl)pyrazoles

Comparative Data Table

Discussion of Key Findings

- Synthetic Flexibility : The target compound’s pyrazole group allows diverse functionalization (e.g., cyclopropyl), whereas sulfonyl or benzodioxol substituents require distinct synthetic routes .

- Bioactivity Potential: The cyclopropyl group may balance lipophilicity and steric hindrance, optimizing antimicrobial activity compared to bulkier aryl substituents .

- Piperazine Role : The piperazine linker’s conformational flexibility is conserved across analogs, suggesting a shared mechanism in target binding .

生物活性

The compound 3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure features a chromenone core linked to a piperazine ring, which is further substituted with a cyclopropyl pyrazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3 |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | 3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Pyrazole derivatives are known for their diverse pharmacological properties, including:

- Anticancer Activity : Pyrazoles have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to the compound . For instance, a study investigated the effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231) and found that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Antimicrobial Activity

Another aspect of biological activity is the antimicrobial efficacy observed in related pyrazole compounds. A study evaluated a series of pyrazole carboxamides against phytopathogenic fungi, demonstrating moderate to excellent antifungal activities. The results indicated that modifications in the pyrazole structure could enhance its antifungal properties significantly .

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, various pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The study employed a combination index method to assess synergistic effects with doxorubicin. Results showed that specific derivatives not only inhibited cell growth but also induced apoptosis more effectively than doxorubicin alone, particularly in the MDA-MB-231 cell line .

Case Study 2: Antifungal Efficacy

A series of synthesized pyrazole derivatives were tested against several strains of phytopathogenic fungi. The study revealed that compounds with specific substitutions on the pyrazole ring exhibited significant inhibition of fungal growth, outperforming conventional antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。